(3-Bromo-4-methylphenyl)methanamine hydrochloride

Lipophilicity LogP Drug-likeness

This meta-bromo, para-methyl benzylamine HCl salt is optimized for palladium-catalyzed cross-coupling (Suzuki-Miyaura) library synthesis, offering faster oxidative addition than aryl chlorides. Its predicted LogP of 2.92 supports passive membrane permeability studies, while the hydrochloride form enables direct aqueous buffer dissolution, minimizing DMSO interference in biochemical assays. Choose this scaffold when synthetic efficiency, solubility, and target engagement matter.

Molecular Formula C8H11BrClN
Molecular Weight 236.53 g/mol
Cat. No. B7969981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4-methylphenyl)methanamine hydrochloride
Molecular FormulaC8H11BrClN
Molecular Weight236.53 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CN)Br.Cl
InChIInChI=1S/C8H10BrN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H
InChIKeyWFMPNOKMWRZMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-4-methylphenyl)methanamine hydrochloride: Procurement-Relevant Identity and Physicochemical Profile


(3-Bromo-4-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a bromine atom at the meta position and a methyl group at the para position of the aromatic ring. As the hydrochloride salt (CAS unassigned for the salt; free base CAS 1177558-32-5, molecular weight 200.08 g/mol [1]), it is primarily sourced as a research chemical and synthetic building block . The compound belongs to the class of phenylmethylamines and serves as an intermediate in medicinal chemistry and organic synthesis, particularly in the preparation of more complex molecules via the reactive benzylic amine handle and the aryl bromide functional group.

Why (3-Bromo-4-methylphenyl)methanamine hydrochloride Cannot Be Readily Swapped with Unsubstituted or Mono-Substituted Benzylamine Analogs


Substituting (3-bromo-4-methylphenyl)methanamine hydrochloride with simpler benzylamine analogs overlooks critical physicochemical and reactivity differences that directly impact synthetic outcomes and biological assay results. The dual substitution pattern (Br + CH3) imparts a unique lipophilicity (predicted LogP ≈ 2.92 ) that differs significantly from both the monobromo analog (3-bromobenzylamine, LogP ≈ 2.61 ) and the des-bromo analog (4-methylbenzylamine ). Furthermore, the aryl bromide moiety provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to aryl chlorides [1], making the brominated scaffold a more efficient partner for downstream diversification. These differences preclude simple generic substitution without compromising synthetic efficiency, solubility profiles, or biological target engagement.

Quantitative Differentiation Evidence: (3-Bromo-4-methylphenyl)methanamine hydrochloride Versus Closest Analogs


Increased Lipophilicity (LogP) Relative to Monohalogenated and Des-Halo Analogs

The target compound exhibits a predicted LogP of 2.92 , which is approximately 0.31 units higher than 3-bromobenzylamine (LogP 2.61 ) and 0.11 units higher than the 3-chloro-4-methyl analog (LogP 2.81 ). This increased lipophilicity arises from the combined effect of the bromine and methyl substituents and predicts enhanced membrane permeability relative to these comparators.

Lipophilicity LogP Drug-likeness Membrane permeability

Higher Boiling Point and Density Indicative of Stronger Intermolecular Forces Versus Unsubstituted Benzylamine

The target compound has a predicted boiling point of 266.8 ± 25.0 °C at 760 mmHg and a predicted density of 1.410 ± 0.06 g/cm³ [1]. By comparison, 4-methylbenzylamine (lacking bromine) boils at 195 °C with a density of 0.952 g/mL . This ~72 °C elevation in boiling point reflects strengthened intermolecular interactions (halogen bonding, increased polarizability) conferred by the bromine substituent.

Boiling point Density Physicochemical properties Purification

Superior Reactivity in Palladium-Catalyzed Cross-Coupling: Aryl Bromide Versus Aryl Chloride

The aryl bromide substituent in the target compound undergoes oxidative addition to palladium(0) significantly faster than the aryl chloride in the 3-chloro-4-methyl analog. A 2025 mechanistic study states that 'oxidative addition of aryl bromides is faster than aryl chlorides' [1], a finding consistent with decades of organometallic literature. This kinetic advantage enables cross-coupling reactions under milder conditions with lower catalyst loadings for the brominated scaffold.

Cross-coupling Suzuki-Miyaura Oxidative addition Synthetic efficiency

Hydrochloride Salt Form Offers Pre-Dissolved Handling Advantage for Aqueous Biological Assays

The hydrochloride salt form of (3-bromo-4-methylphenyl)methanamine is supplied as a crystalline solid with improved aqueous solubility compared to the free base. While direct quantitative solubility data for the hydrochloride is not publicly available, the general principle that amine hydrochloride salts exhibit enhanced water solubility relative to the corresponding free base is well-established [1]. The free base, with a predicted LogP of 2.92, has limited aqueous solubility; the salt form overcomes this limitation for direct use in biological buffers.

Salt form Solubility Bioassay compatibility Handling

Procurement-Relevant Application Scenarios for (3-Bromo-4-methylphenyl)methanamine hydrochloride


Medicinal Chemistry Library Synthesis via Suzuki-Miyaura Diversification

The aryl bromide functionality of (3-bromo-4-methylphenyl)methanamine hydrochloride enables efficient Suzuki-Miyaura cross-coupling to generate biaryl-containing compound libraries. The faster oxidative addition of Ar-Br versus Ar-Cl (see Evidence Item 3) supports higher conversion rates under milder conditions, making this scaffold a preferred choice over the chloro analog for parallel synthesis workflows [1].

Cell-Based Assays Requiring Enhanced Membrane Permeability

With a predicted LogP of 2.92, which is 0.31 units higher than 3-bromobenzylamine (see Evidence Item 1), this compound is better suited for assays requiring passive diffusion across cellular membranes. Researchers studying intracellular targets may prioritize this scaffold when membrane permeability is a limiting factor [1].

Biochemical Assay Development Requiring Direct Aqueous Solubility

The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, enabling direct dissolution in physiological buffers without organic co-solvents. This makes the compound suitable for biochemical screening campaigns, enzyme inhibition assays, and receptor binding studies where DMSO concentrations must be minimized [1].

Process Chemistry and Scale-Up Where Distillation Parameters Differ

The significantly higher boiling point (266.8 °C vs. 195 °C for 4-methylbenzylamine; see Evidence Item 2) and density (1.410 vs. 0.952 g/mL) affect distillation and separation protocols. Process chemists scaling up reactions involving this scaffold must account for these differences, making the compound a distinct entity in manufacturing workflows [1].

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